molecular formula C22H20N6O B2543250 N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-phenylpropanamide CAS No. 1203311-94-7

N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-phenylpropanamide

Cat. No.: B2543250
CAS No.: 1203311-94-7
M. Wt: 384.443
InChI Key: FBGQHHBCQBAGKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-phenylpropanamide is a complex organic compound featuring an imidazole ring, a pyrimidine ring, and a phenylpropanamide group

Synthetic Routes and Reaction Conditions:

  • Imidazole Derivatives Synthesis: The synthesis of imidazole derivatives often involves the reaction of 1,2-diamines with α-haloketones or α-haloaldehydes under acidic conditions.

  • Pyrimidine Ring Formation: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, β-keto ester, and urea or thiourea.

  • Phenylpropanamide Group Addition: The phenylpropanamide group can be introduced through amide bond formation using carboxylic acid derivatives and amines under coupling reagents like DCC (Dicyclohexylcarbodiimide).

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like KMnO4 (Potassium permanganate) or CrO3 (Chromium trioxide).

  • Reduction: Reduction reactions can be achieved using reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like halides or alkoxides.

Common Reagents and Conditions:

  • Oxidation: KMnO4, CrO3, H2O2 (Hydrogen peroxide)

  • Reduction: LiAlH4, NaBH4, H2 (Hydrogen gas)

  • Substitution: NaOH (Sodium hydroxide), HCl (Hydrochloric acid)

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones

  • Reduction: Alcohols, amines

  • Substitution: Alkyl halides, ethers

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity can be explored for potential therapeutic uses.

  • Medicine: It may have applications in drug development, particularly in targeting specific biological pathways.

  • Industry: It can be used in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

  • Imidazole-based compounds: These compounds share the imidazole ring and are known for their biological activity.

  • Pyrimidine derivatives: Compounds containing pyrimidine rings are used in various pharmaceuticals and agrochemicals.

  • Phenylpropanamide derivatives: These compounds are used in the synthesis of various drugs and biologically active molecules.

Uniqueness: N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-phenylpropanamide is unique due to its combination of imidazole, pyrimidine, and phenylpropanamide groups, which may confer distinct biological and chemical properties compared to similar compounds.

This compound's multifaceted nature makes it a valuable subject for further research and development across various scientific disciplines.

Biological Activity

N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-phenylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features both imidazole and pyrimidine rings, which are known to contribute to various pharmacological properties, including anticancer, antibacterial, and enzyme inhibition activities. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H21N7O3C_{22}H_{21}N_{7}O_{3}. The compound's structure includes key functional groups that enhance its interaction with biological targets.

The mechanism of action for this compound involves its interaction with specific enzymes or receptors. It has been shown to inhibit certain enzymes involved in cancer cell proliferation and may activate apoptotic pathways in targeted cells. The pathways affected include signal transduction mechanisms that regulate cellular processes such as proliferation and apoptosis.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has been tested against various human cancer cell lines with promising results:

Cell Line IC50 (µM) Mechanism
Cervical Cancer SISO2.38–3.77Induces apoptosis
Bladder Cancer RT-1122.87–3.06Inhibits growth

These findings suggest that the compound not only inhibits cell growth but also induces apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Antibacterial Activity

In addition to its anticancer properties, the compound has shown antibacterial activity against various pathogens. Studies indicate that it may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

Case Studies

  • Study on Antitumor Activity : A study published in 2020 evaluated the cytotoxic effects of several derivatives of imidazole-pyrimidine compounds, including this compound). The results indicated that this compound had a lower IC50 compared to standard chemotherapeutics like cisplatin, highlighting its potential as a novel therapeutic agent .
  • Enzyme Inhibition Study : Another research focused on the enzyme inhibition profile of the compound demonstrated its ability to inhibit specific kinases involved in cancer progression. This inhibition was linked to reduced phosphorylation of key proteins involved in cell cycle regulation .

Properties

IUPAC Name

N-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O/c29-22(11-6-17-4-2-1-3-5-17)27-19-9-7-18(8-10-19)26-20-14-21(25-15-24-20)28-13-12-23-16-28/h1-5,7-10,12-16H,6,11H2,(H,27,29)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGQHHBCQBAGKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.